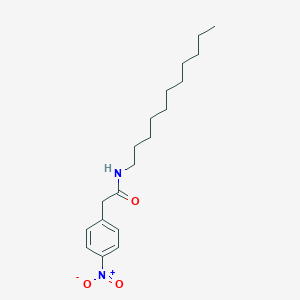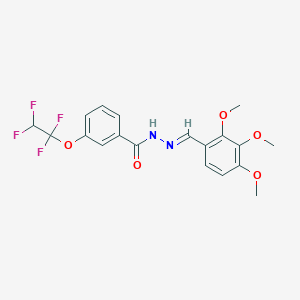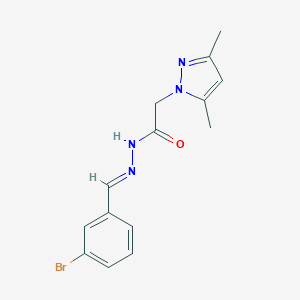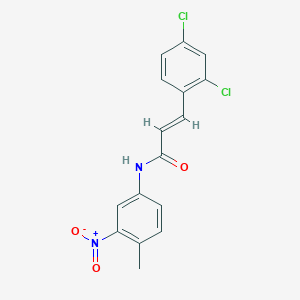![molecular formula C28H26F3N5O4S B449806 N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B449806.png)
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, nitration, and cyclization steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction parameters, and efficient purification techniques. Methods such as crystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolopyrimidine derivatives with various substituents. These compounds may share similar structural features and chemical properties.
Uniqueness
The uniqueness of N3-[3-(2-ISOPROPYL-5-METHYLPHENOXY)-5-NITROPHENYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C28H26F3N5O4S |
|---|---|
Molekulargewicht |
585.6g/mol |
IUPAC-Name |
N-[3-(5-methyl-2-propan-2-ylphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C28H26F3N5O4S/c1-15(2)20-7-6-16(3)9-23(20)40-19-11-17(10-18(12-19)36(38)39)33-27(37)21-14-32-35-25(28(29,30)31)13-22(34-26(21)35)24-5-4-8-41-24/h4-12,14-15,22,25,34H,13H2,1-3H3,(H,33,37) |
InChI-Schlüssel |
ULWAOZOHXJLMQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CS5 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)
![N'-[(3E)-dihydrothiophen-3(2H)-ylidene]-3-nitrobenzohydrazide](/img/structure/B449726.png)

![2-ethyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B449728.png)
![ethyl {2-bromo-4-[(E)-(2-carbamoylhydrazinylidene)methyl]-6-methoxyphenoxy}acetate](/img/structure/B449730.png)
![N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}-2-methyl-3-furohydrazide](/img/structure/B449734.png)



![N'-(4-bromobenzylidene)-4-[(3,4-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B449741.png)
![4-butoxy-N'-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B449743.png)


